5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may modulate these targets through binding interactions, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Another complex organic compound with similar functional groups.
(-)-Carvone: A natural compound with bioactive properties.
Uniqueness
What sets 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C30H31N3O4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C30H31N3O4/c1-17-6-9-21(10-7-17)28-25-26(22-15-18(2)14-19(3)29(22)34)31-32-27(25)30(35)33(28)13-12-20-8-11-23(36-4)24(16-20)37-5/h6-11,14-16,28,34H,12-13H2,1-5H3,(H,31,32) |
InChI Key |
CWPFPPOFLYGSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)NN=C3C5=CC(=CC(=C5O)C)C |
Origin of Product |
United States |
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